

# Fura-5F AM: Application Notes and Protocols for Studying Calcium Oscillations

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fura-5F AM** is a fluorescent, ratiometric calcium indicator that is widely utilized for the quantitative measurement of intracellular calcium concentrations ([Ca²+]i). As an acetoxymethyl (AM) ester derivative of Fura-5F, it is membrane-permeant, allowing for straightforward loading into live cells. Once inside the cell, non-specific esterases cleave the AM group, trapping the active Fura-5F molecule in the cytosol.[1] Fura-5F exhibits a shift in its fluorescence excitation maximum from approximately 363 nm in the Ca²+-free form to 336 nm when bound to Ca²+, with an emission maximum around 512 nm.[2][3] This ratiometric property is a key advantage, as the ratio of fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²+]i, thus minimizing issues related to uneven dye loading, cell thickness, and photobleaching.[4]

The study of intracellular calcium oscillations is critical in understanding a vast array of cellular processes, including signal transduction, gene expression, cell cycle progression, and muscle contraction.[5][6][7] These oscillations, characterized by periodic increases and decreases in [Ca²+]i, are often orchestrated by the interplay of calcium release from intracellular stores, such as the endoplasmic reticulum (ER), and calcium influx from the extracellular space. Key players in the generation of these oscillations include the inositol 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs), which are calcium channels on the ER membrane.[8][9][10] [11][12][13][14][15][16][17] The ability to accurately measure the dynamics of these oscillations



is paramount in both basic research and drug discovery, where alterations in calcium signaling can be indicative of compound efficacy or toxicity.[18][19][20][21]

### **Data Presentation**

**Fura-5F AM Properties** 

Property	Value	Reference	
Excitation Wavelength (Ca <sup>2+</sup> -bound)	~336 nm	[2][3]	
Excitation Wavelength (Ca <sup>2+</sup> -free)	~363 nm	[2][3]	
Emission Wavelength	~512 nm	[2][3]	
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~400 nM	[22]	
Molar Extinction Coefficient (ε) at 336 nm (Ca <sup>2+</sup> -bound)	~29,000 cm <sup>-1</sup> M <sup>-1</sup>	[3]	
Molar Extinction Coefficient (ε) at 363 nm (Ca <sup>2+</sup> -free)	~26,000 cm <sup>-1</sup> M <sup>-1</sup>	[3]	

## **Comparison of Common Ratiometric Calcium Indicators**



Indicator	Excitation (Bound/Free)	Emission	Kd for Ca <sup>2+</sup>	Key Features
Fura-5F	~336 nm / ~363 nm	~512 nm	~400 nM	Ratiometric, suitable for a wide range of Ca <sup>2+</sup> concentrations.
Fura-2	~335 nm / ~363 nm	~505 nm	~145 nM	High affinity, ideal for measuring resting and low-level Ca <sup>2+</sup> changes.[23]
Indo-1	~330 nm / ~346 nm	~401 nm / ~475 nm	~230 nM	Dual emission ratiometric dye, suitable for flow cytometry.[3]

## Experimental Protocols Protocol for Loading Cells with Fura-5F AM

This protocol provides a general guideline for loading adherent cells with **Fura-5F AM**.

Optimization of dye concentration and incubation time may be required for different cell types.

#### Materials:

- Fura-5F AM (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)
- Pluronic F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Adherent cells cultured on glass-bottom dishes or coverslips



 Fluorescence microscope or plate reader capable of excitation at ~340 nm and ~380 nm and emission detection at ~510 nm.

#### Procedure:

- Prepare Loading Buffer:
  - $\circ$  For a final **Fura-5F AM** concentration of 2  $\mu$ M, dilute the 1 mM **Fura-5F AM** stock solution 1:500 in HBSS.
  - Add an equal volume of 20% Pluronic F-127 to the diluted Fura-5F AM solution (final Pluronic F-127 concentration of 0.02-0.04%). Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.
  - Vortex the loading buffer thoroughly to ensure complete mixing.
- Cell Loading:
  - Aspirate the culture medium from the cells.
  - Wash the cells once with pre-warmed (37°C) HBSS.
  - Add the prepared loading buffer to the cells, ensuring the entire cell monolayer is covered.
  - Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation time should be determined empirically for each cell type.
- De-esterification:
  - Aspirate the loading buffer.
  - Wash the cells twice with pre-warmed HBSS to remove any extracellular Fura-5F AM.
  - Add fresh, pre-warmed HBSS to the cells.
  - Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the Fura-5F AM by intracellular esterases.



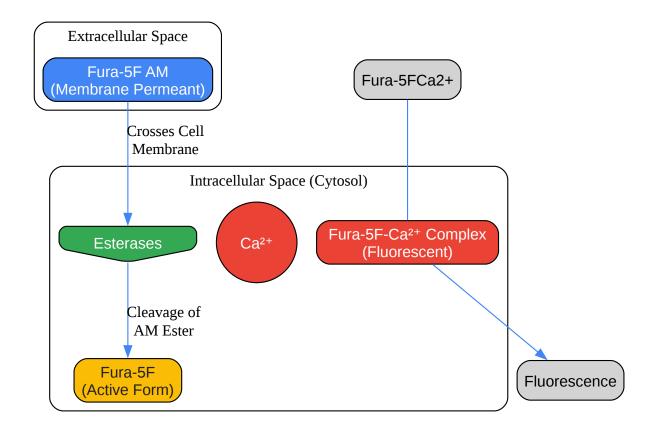
#### **Protocol for Measuring Calcium Oscillations**

- · Imaging Setup:
  - Place the dish or coverslip with the loaded cells onto the stage of the fluorescence microscope or into the plate reader.
  - Maintain the cells at 37°C throughout the experiment.
  - Set the excitation wavelengths to alternate between ~340 nm and ~380 nm.
  - Set the emission wavelength to ~510 nm.
- Data Acquisition:
  - Acquire a baseline fluorescence ratio (F340/F380) for a few minutes before adding any stimulus.
  - Introduce the stimulus (e.g., agonist, drug candidate) to the cells.
  - Record the changes in fluorescence intensity at both excitation wavelengths over time.
     The temporal resolution of the acquisition will depend on the frequency of the expected calcium oscillations.
- Data Analysis:
  - For each time point, calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380).
  - Plot the F340/F380 ratio as a function of time to visualize the calcium oscillations.
  - The intracellular calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

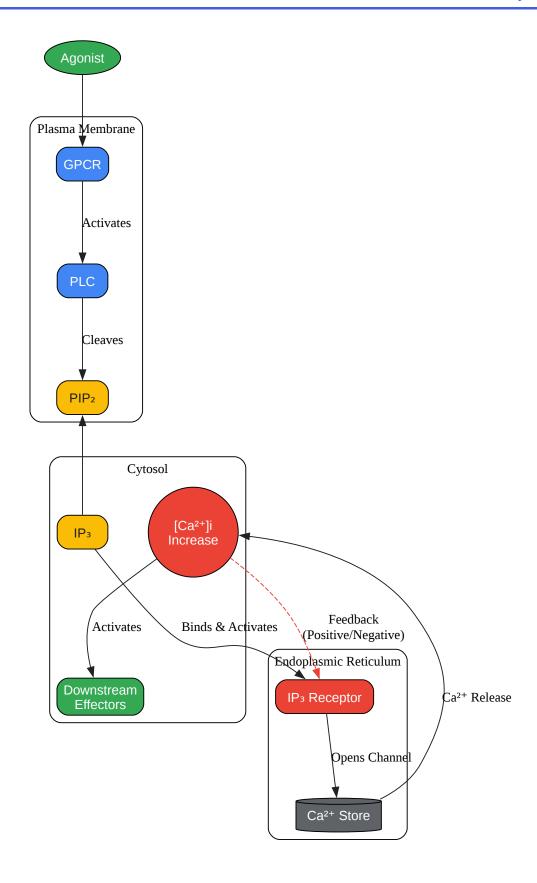
## **Visualizations**











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### Methodological & Application





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